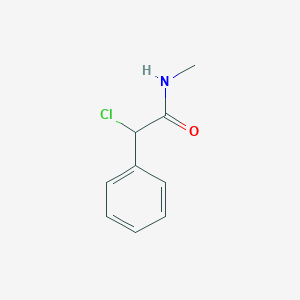
2-クロロ-N-メチル-2-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C9H10ClNO . It is a solid substance with a molecular weight of 183.64 .
Synthesis Analysis
The synthesis of 2-chloro-N-methyl-2-phenylacetamide can be achieved through the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This process yields 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .Molecular Structure Analysis
The molecular structure of 2-chloro-N-methyl-2-phenylacetamide can be represented by the SMILES stringClCC(=O)Nc1ccccc1 . The InChI code for this compound is 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 . Chemical Reactions Analysis
2-chloro-N-methyl-2-phenylacetamide can be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis
2-chloro-N-methyl-2-phenylacetamide is a solid substance with a melting point range of 74 - 77 °C .科学的研究の応用
抗炎症活性
この化合物は合成されており、そのin vitroでの抗炎症活性が評価されました。 結果は、標準であるイブプロフェンと比較して優れた活性があることを示しました .
抗腫瘍活性
クマリン誘導体の研究は、その抗腫瘍活性を示しています . これは、「2-クロロ-N-メチル-2-フェニルアセトアミド」が、がん研究や治療に潜在的に使用できることを示唆しています。
抗HIV活性
「2-クロロ-N-メチル-2-フェニルアセトアミド」に関連するクマリン誘導体は、抗HIV活性を示しています . これは、HIV治療薬の開発における潜在的な用途を示しています。
抗菌および抗真菌活性
クマリン誘導体は、抗菌および抗真菌活性も示しています . これは、「2-クロロ-N-メチル-2-フェニルアセトアミド」が、新しい抗生物質や抗真菌薬の開発に使用できることを示唆しています。
抗凝固活性
クマリン誘導体は、抗凝固作用を有することが報告されています . これは、「2-クロロ-N-メチル-2-フェニルアセトアミド」が、血液凝固障害の治療に潜在的に適用できることを示しています。
中枢神経系興奮剤
クマリン誘導体は、中枢神経系興奮剤として作用することが示されています . これは、「2-クロロ-N-メチル-2-フェニルアセトアミド」が、中枢神経系関連疾患の治療に潜在的に使用できることを示唆しています。
作用機序
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body to exert their effects .
Mode of Action
It’s suggested that it may bind to ergosterol on the fungal plasma membrane, possibly inhibiting dna synthesis through the inhibition of thymidylate synthase . This interaction could lead to changes in the cell’s normal functions, potentially leading to its death .
Biochemical Pathways
Given its potential mode of action, it may affect pathways related to cell membrane integrity and dna synthesis .
Result of Action
Based on its potential mode of action, it could lead to the disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
将来の方向性
2-chloro-N-methyl-2-phenylacetamide has shown promising antifungal potential . It has been found to have fungicidal effects against Candida tropicalis and Candida parapsilosis . In vitro and ex vivo biofilms assays have demonstrated the potential antibiofilm of this compound . Therefore, this potential can be explored as a therapeutic alternative for onychomycosis and, at the same time, contribute to decreasing the resistance of clinical isolates of C. tropicalis and C. parapsilosis .
生化学分析
Biochemical Properties
2-chloro-N-methyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic reactions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .
Cellular Effects
The effects of 2-chloro-N-methyl-2-phenylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-chloro-N-methyl-2-phenylacetamide can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it has been found to interfere with the cell cycle, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 2-chloro-N-methyl-2-phenylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition results from the binding of 2-chloro-N-methyl-2-phenylacetamide to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-chloro-N-methyl-2-phenylacetamide in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can have different biological activities. In in vitro studies, it has been observed that the effects of 2-chloro-N-methyl-2-phenylacetamide on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity. In in vivo studies, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 2-chloro-N-methyl-2-phenylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity, while doses outside this range may be less effective or more harmful .
Metabolic Pathways
2-chloro-N-methyl-2-phenylacetamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, the interaction of 2-chloro-N-methyl-2-phenylacetamide with cofactors such as NADPH can modulate its metabolic pathways .
Transport and Distribution
The transport and distribution of 2-chloro-N-methyl-2-phenylacetamide within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of 2-chloro-N-methyl-2-phenylacetamide within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-methyl-2-phenylacetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of 2-chloro-N-methyl-2-phenylacetamide within the cell can also influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-chloro-N-methyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWDPPCRNFWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
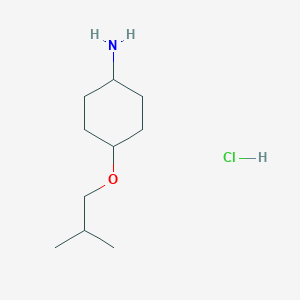
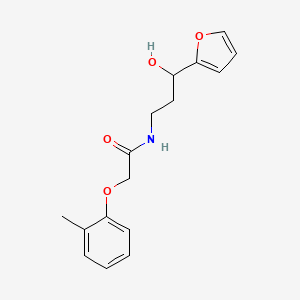
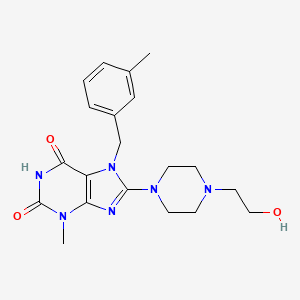
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)
![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

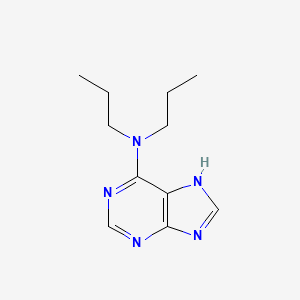
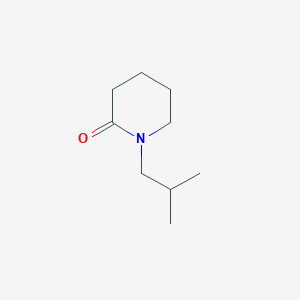

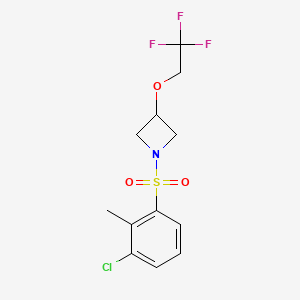
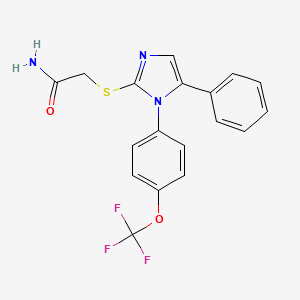

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)
